

Application Note: ^1H and ^{13}C NMR Analysis of 3-Methylchromone

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Compound of Interest

Compound Name: 3-Methylchromone

Cat. No.: B1206851

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Introduction

3-Methylchromone is a heterocyclic organic compound belonging to the chromone family. Chromone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol and analysis of the ^1H and ^{13}C NMR spectra of **3-Methylchromone**.

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of an NMR sample of **3-Methylchromone** for both ^1H and ^{13}C NMR analysis is as follows:

- **Weighing the Sample:** Accurately weigh 10-20 mg of solid **3-Methylchromone** for ^1H NMR and 50-100 mg for ^{13}C NMR analysis.
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a commonly used solvent for chromone derivatives and is recommended for this analysis.

- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution is free of any particulate matter to avoid spectral artifacts. The final sample height in the tube should be approximately 4-5 cm.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm). Modern NMR instruments can also use the residual solvent peak for referencing (CDCl_3 : $\delta \approx 7.26$ ppm for ^1H NMR and $\delta \approx 77.16$ ppm for ^{13}C NMR).

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up an NMR spectrometer for the analysis of **3-Methylchromone**. Specific parameters may need to be optimized based on the instrument used.

For ^1H NMR Spectroscopy:

- **Spectrometer Frequency:** 300-600 MHz
- **Pulse Sequence:** Standard single-pulse experiment.
- **Number of Scans:** 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.
- **Spectral Width:** A spectral width of 12-15 ppm is appropriate.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-2 seconds.

For ^{13}C NMR Spectroscopy:

- **Spectrometer Frequency:** 75-150 MHz
- **Pulse Sequence:** Proton-decoupled single-pulse experiment.

- Number of Scans: Due to the low natural abundance of the ^{13}C isotope, a larger number of scans (e.g., 1024 or more) is required.
- Spectral Width: A spectral width of 200-220 ppm is standard.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR spectral data for **3-Methylchromone** in CDCl_3 . The assignments are based on the known chemical shift ranges for similar chromone derivatives and general principles of NMR spectroscopy.

Table 1: ^1H NMR Data for **3-Methylchromone** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~7.9 - 8.1	s	-	1H
H-5	~8.1 - 8.3	dd	~8.0, 1.5	1H
H-7	~7.6 - 7.8	ddd	~8.5, 7.0, 1.5	1H
H-6	~7.4 - 7.6	ddd	~8.0, 7.0, 1.0	1H
H-8	~7.3 - 7.5	d	~8.5	1H
-CH ₃	~2.1 - 2.3	s	-	3H

Table 2: ^{13}C NMR Data for **3-Methylchromone** in CDCl_3

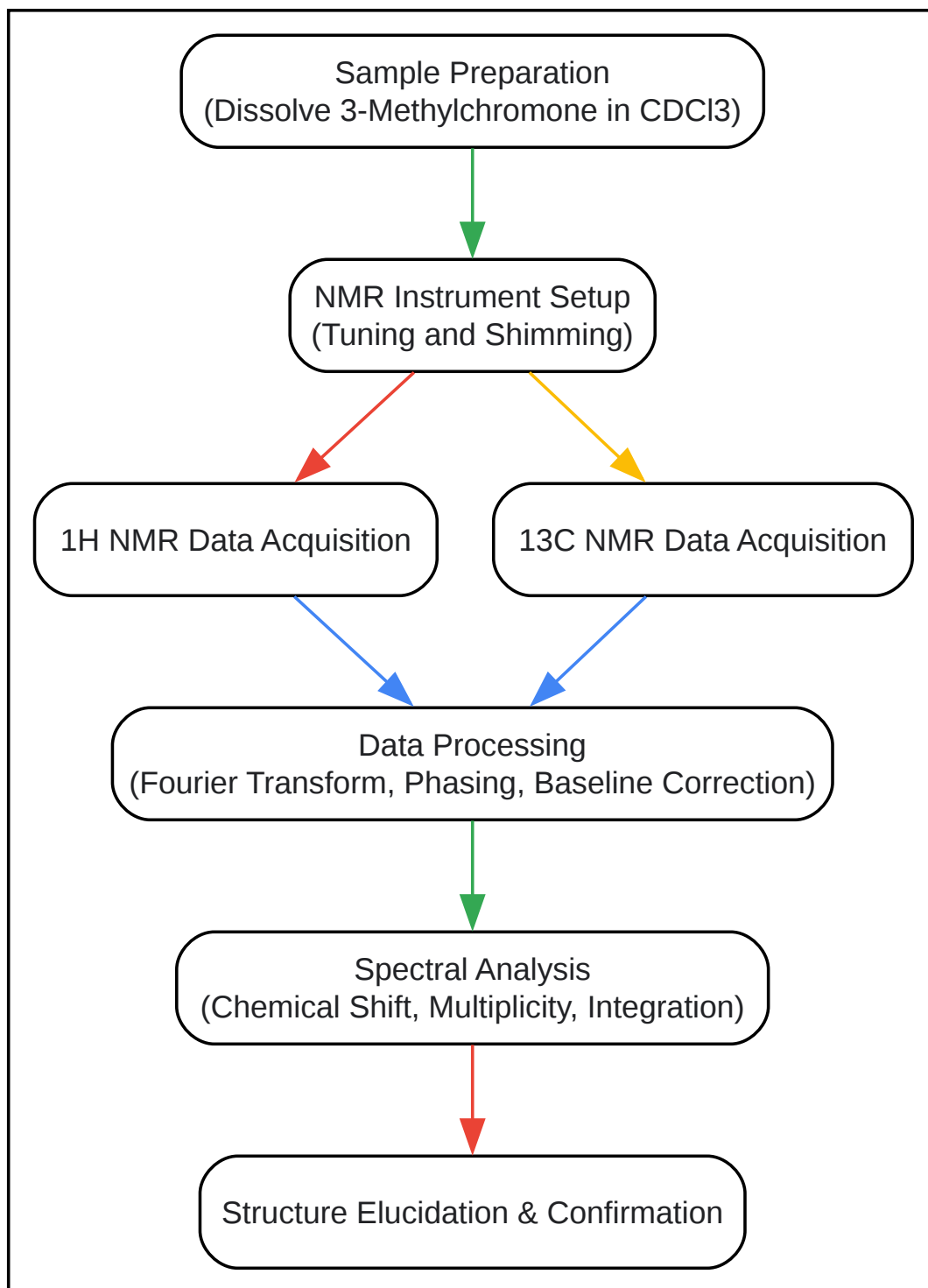
Carbon Assignment	Chemical Shift (δ , ppm)
C-4 (C=O)	~177 - 179
C-2	~154 - 156
C-8a	~155 - 157
C-7	~133 - 135
C-5	~125 - 127
C-6	~124 - 126
C-4a	~123 - 125
C-8	~117 - 119
C-3	~116 - 118
-CH ₃	~14 - 16

Mandatory Visualizations

The following diagrams illustrate the chemical structure of **3-Methylchromone** with atom numbering for NMR assignments and a general workflow for its NMR analysis.

Caption: Structure of **3-Methylchromone** with atom numbering for NMR analysis.

NMR Analysis Workflow for 3-Methylchromone



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Caption: General workflow for the 1H and 13C NMR analysis of **3-Methylchromone**.

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